2-[(4-Iodophenyl)carbamoyl]-4-nitrobenzoic acid
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Overview
Description
2-[(4-Iodophenyl)carbamoyl]-4-nitrobenzoic acid is an organic compound with the molecular formula C14H9IN2O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Iodophenyl)carbamoyl]-4-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of benzoic acid to introduce the nitro group, followed by the iodination of the phenyl ring. The final step involves the formation of the carbamoyl group through a reaction with an appropriate isocyanate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Iodophenyl)carbamoyl]-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The iodophenyl group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodophenyl position.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and transition metal catalysts.
Reduction: Palladium catalysts and boronic acids are often used in Suzuki-Miyaura coupling reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of new carbon-carbon bonds through coupling reactions.
Substitution: Introduction of new functional groups at the iodophenyl position.
Scientific Research Applications
2-[(4-Iodophenyl)carbamoyl]-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Potential use in the development of bioactive compounds due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Iodophenyl)carbamoyl]-4-nitrobenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction to form an amine, which can further react with other molecules. The iodophenyl group can participate in substitution reactions, allowing for the introduction of new functional groups. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in different applications.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar structure but lacks the nitro and carbamoyl groups.
4-Nitrobenzoic acid: Contains the nitro group but lacks the iodophenyl and carbamoyl groups.
2-Carbamoylbenzoic acid: Contains the carbamoyl group but lacks the iodophenyl and nitro groups.
Uniqueness
2-[(4-Iodophenyl)carbamoyl]-4-nitrobenzoic acid is unique due to the combination of the iodophenyl, nitro, and carbamoyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H9IN2O5 |
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Molecular Weight |
412.14 g/mol |
IUPAC Name |
2-[(4-iodophenyl)carbamoyl]-4-nitrobenzoic acid |
InChI |
InChI=1S/C14H9IN2O5/c15-8-1-3-9(4-2-8)16-13(18)12-7-10(17(21)22)5-6-11(12)14(19)20/h1-7H,(H,16,18)(H,19,20) |
InChI Key |
FKNBAZIOQYAYEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)I |
Origin of Product |
United States |
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